molecular formula C8H9ClO3 B13747873 Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid CAS No. 62696-50-8

Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid

Cat. No.: B13747873
CAS No.: 62696-50-8
M. Wt: 188.61 g/mol
InChI Key: GITMDXBNYPOUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is a chemical compound with the molecular formula C8H8ClO3 It is a bicyclic compound featuring a chlorine atom, a ketone group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols.

Scientific Research Applications

Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The chlorine atom and ketone group can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.

    2-Chloronorbornane: Shares a similar bicyclic structure but lacks the ketone and carboxylic acid groups.

Uniqueness

Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is unique due to the presence of both a chlorine atom and a ketone group within its bicyclic structure

Properties

CAS No.

62696-50-8

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid

InChI

InChI=1S/C8H9ClO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12)

InChI Key

GITMDXBNYPOUCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1Cl)CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.